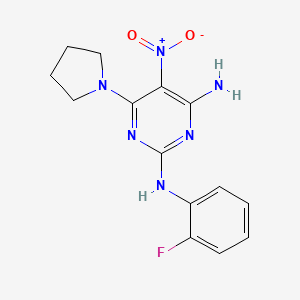
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a nitro group, and a pyrrolidinyl group, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine typically involves multi-step organic reactionsThe pyrrolidinyl group is then added via nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the fluorophenyl group but differs in the core structure.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Similar fluorophenyl substitution but with different functional groups.
Uniqueness
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is unique due to its combination of a pyrimidine core with fluorophenyl, nitro, and pyrrolidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
674296-05-0 |
|---|---|
Formule moléculaire |
C14H15FN6O2 |
Poids moléculaire |
318.31 g/mol |
Nom IUPAC |
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15FN6O2/c15-9-5-1-2-6-10(9)17-14-18-12(16)11(21(22)23)13(19-14)20-7-3-4-8-20/h1-2,5-6H,3-4,7-8H2,(H3,16,17,18,19) |
Clé InChI |
WXZPPQXQHMGTNO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F |
Solubilité |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


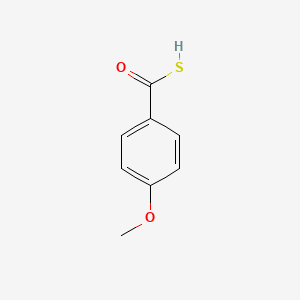
![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
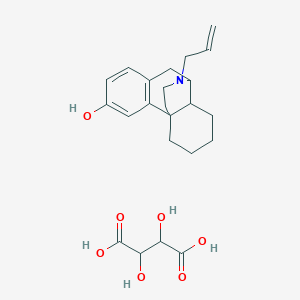
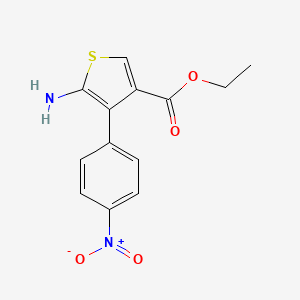
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
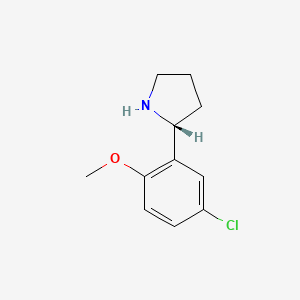
![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

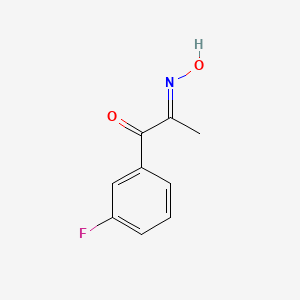
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
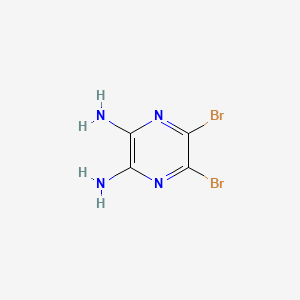
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)

